Reduced Antiproliferative Potency vs. 3,5-Dimethyl Analog in U937 Lymphoma Cells
In a direct head-to-head comparison using identical sulfonamide linker chemistry (phenethyl), the 1,3,5-trimethyl-1H-pyrazole-4-sulfonic acid-derived sulfonamide exhibited an IC₅₀ of 58.7 μM against U937 lymphoma cells, whereas the 3,5-dimethyl-1H-pyrazole-4-sulfonic acid-derived sulfonamide showed a significantly more potent IC₅₀ of 12.4 μM [1]. This represents a 4.7-fold decrease in antiproliferative activity upon introducing an additional N1-methyl group.
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 58.7 μM |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivative: 12.4 μM |
| Quantified Difference | 4.7-fold lower potency |
| Conditions | U937 human lymphoma cell line; CellTiter-Glo Luminescent cell viability assay; 72 h incubation |
Why This Matters
This quantifiable potency difference is critical for SAR campaigns where tuning cellular activity is essential; procurement of the correct methylation pattern directly impacts the biological outcome of derived compounds.
- [1] Mahesh P, Akshinthala P, Katari NK, et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. 2023;8(29):25698-25709. (Table 1: Impact of pyrazole methylation on antiproliferative activity). View Source
